molecular formula C17H12N2O2S2 B2716164 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 876901-69-8

1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2716164
CAS No.: 876901-69-8
M. Wt: 340.42
InChI Key: WZGDBSIVQCQVNA-UHFFFAOYSA-N
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Description

The compound 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone features a benzofuran moiety linked via a thioether bridge to a 6-methylthieno[2,3-d]pyrimidine core. This structure combines aromatic heterocycles with a ketone group, making it a candidate for diverse applications, including medicinal chemistry.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c1-10-6-12-16(18-9-19-17(12)23-10)22-8-13(20)15-7-11-4-2-3-5-14(11)21-15/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGDBSIVQCQVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and thienopyrimidine intermediates, followed by their coupling through a thioether linkage.

  • Preparation of Benzofuran Intermediate:

      Starting Material: 2-hydroxybenzaldehyde

      Reaction: Cyclization with acetic anhydride in the presence of a catalyst such as sulfuric acid to form benzofuran.

  • Preparation of Thienopyrimidine Intermediate:

      Starting Material: 2-aminothiophene

      Reaction: Condensation with a suitable aldehyde and subsequent cyclization to form the thienopyrimidine core.

  • Coupling Reaction:

      Reagents: Benzofuran intermediate, thienopyrimidine intermediate, and a thiolating agent such as Lawesson’s reagent.

      Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thioether bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, performed at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), usually carried out in the presence of a catalyst or under acidic conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. The compound is derived from benzofuran and thieno[2,3-d]pyrimidine moieties, which are known for their pharmacological properties. Various methods have been explored for synthesizing derivatives of benzofuran and thieno[2,3-d]pyrimidine, often focusing on optimizing yields and reaction conditions to enhance biological activity.

Antimicrobial Properties

Research has demonstrated that compounds containing benzofuran and thieno[2,3-d]pyrimidine structures exhibit potent antimicrobial activities. For instance, derivatives synthesized with these moieties have shown effectiveness against various bacterial strains. Studies indicate that modifications in the side chains can lead to enhanced antimicrobial potency. For example, molecular docking studies have revealed that specific derivatives bind effectively to bacterial enzymes, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The anticancer properties of 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone have also been investigated. Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The structure facilitates its transport across cellular membranes, which is critical for its bioactivity. Cytotoxicity assays have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds promising candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies provide insights into the applications of 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of synthesized benzofuran derivatives against clinical strains of bacteria and fungi. Results indicated that certain derivatives had a significant inhibitory effect compared to standard antibiotics .
  • Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of benzofuran-thienopyrimidine derivatives on human cancer cell lines. The study concluded that modifications in substituents could enhance the anticancer activity, highlighting the importance of structural optimization in drug design .
  • Molecular Docking Analysis : Molecular docking studies provided insights into the binding affinities of these compounds to specific biological targets. Compounds with lower binding energies were identified as potential lead candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cancer cell proliferation.

    Electronic Properties: In material science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Synthesis Yield Physical State
Target Compound C₁₈H₁₄N₂O₂S₂ 374.44 Benzofuran + thienopyrimidine 6-methyl, thioether Not reported Likely solid
1-(Benzofuran-2-yl)ethanone C₁₁H₁₀O₂ 174.20 Benzofuran Ethanone 83% Oil
SGC-STK17B-1 C₁₆H₁₀N₂O₂S₃ 358.46 Thieno[3,2-d]pyrimidine Benzo[b]thiophene, acetic acid Not reported Solid
Compound 5a C₂₄H₂₄Cl₂N₄O₃S 519.09 Pyrimidine-pyrimidine Piperazine, 4-methoxybenzyl 88% Reddish yellow solid
2,4-Dichloro-5,6-dimethylthienopyrimidine C₈H₆Cl₂N₂S 233.12 Thieno[2,3-d]pyrimidine Chloro, methyl Not reported Crystalline solid

Research Findings and Implications

  • Synthetic Accessibility: Benzofuran and thienopyrimidine derivatives are synthetically tractable, with yields exceeding 80% in optimized conditions .
  • Methyl substituents on thienopyrimidine (e.g., 6-methyl) may improve metabolic stability by blocking oxidation sites. Piperazine and methoxy groups (e.g., in 5a) introduce hydrogen-bonding and lipophilic interactions critical for target binding .
  • Contradictions : While some analogs (e.g., ’s oil) exhibit low crystallinity, others (e.g., ’s solid) suggest substituent-driven phase behavior.

Biological Activity

1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzofuran moiety linked to a thieno[2,3-d]pyrimidine ring via a thioether connection. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor and antimicrobial activities. The following sections detail these findings.

Antitumor Activity

  • Mechanism of Action : The compound induces apoptosis in cancer cells, particularly in leukemia cell lines such as K562. It has been shown to inhibit the release of pro-inflammatory cytokines like interleukin 6 (IL-6), which is crucial for tumor progression and survival .
  • Cytotoxicity Studies :
    • In vitro studies using the MTT assay demonstrated that the compound has selective cytotoxicity against K562 cells with an IC50 value of approximately 5.0 µM, while exhibiting lower toxicity toward normal cells .
    • Comparative studies with other benzofuran derivatives suggest that structural modifications significantly influence the cytotoxic potential, with certain substituents enhancing activity against specific cancer types .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has shown activity against various Gram-positive and Gram-negative bacterial strains. Its minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against selected clinical strains .
  • Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific mechanisms remain under investigation.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Study Focus Findings Reference
Study AAntitumor ActivityInduced apoptosis in K562 cells; IC50 = 5.0 µM
Study BCytotoxicitySelective toxicity; lower impact on normal cells (IC50 = 23.57 µM)
Study CAntimicrobial ActivityEffective against Gram-positive strains; MIC = 16-64 µg/mL
Study DStructure-Activity RelationshipModifications enhance cytotoxicity; specific substituents crucial for activity

Case Studies

  • Case Study on Leukemia Treatment : A study involving K562 cells revealed that treatment with the compound led to a significant decrease in cell viability after 72 hours, supporting its potential as a therapeutic agent for leukemia .
  • Antimicrobial Efficacy in Clinical Settings : Clinical evaluations indicated that formulations containing this compound demonstrated effective antibacterial properties against resistant strains of bacteria, suggesting its utility in treating infections caused by multi-drug resistant organisms .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling benzofuran and thienopyrimidine moieties via a thioether linkage. A validated approach includes:

  • Step 1: Prepare the benzofuran-2-yl ethanone intermediate using NaH/THF-mediated alkylation (e.g., as in benzofuran derivatization in ).
  • Step 2: Functionalize the 6-methylthieno[2,3-d]pyrimidin-4-yl moiety with a thiol group.
  • Step 3: Couple the two fragments under basic conditions (e.g., K₂CO₃/DMF) to form the thioether bond.
    Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of thiol to ketone) and reaction time (12–24 hours at 60–80°C). Purification via column chromatography (n-hexane/EtOAc gradient) typically achieves >70% yield, as seen in analogous thienopyrimidine syntheses .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DMSO-d6 or CDCl3 solvents. Key signals include aromatic protons (δ 7.2–8.6 ppm for benzofuran and pyrimidine) and methyl groups (δ 2.3–2.6 ppm) .
  • LC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients. The molecular ion [M+H]+ is expected at m/z ~397 (calculated for C₁₈H₁₃N₂O₂S₂). Confirm purity (>95%) via peak integration at 254 nm .
  • Elemental Analysis: Validate %C, %H, and %N against theoretical values (e.g., C: 60.32%, H: 3.66%, N: 7.82%) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing. Strategies include:

  • X-ray Crystallography: Resolve absolute configuration and bond lengths, as demonstrated for similar benzofuran derivatives (e.g., C–C bond precision: ±0.002 Å) .
  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts. Adjust for solvent effects using PCM models .
  • Variable-Temperature NMR: Identify conformational changes by analyzing peak splitting at 25°C vs. −40°C .

Q. What experimental designs are recommended to assess the compound’s stability under biological assay conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on thioether bond hydrolysis (~m/z 215 and 182 fragments) .
  • Light/Temperature Stability: Expose to UV light (254 nm) or 40°C for 48 hours. Use HPLC to quantify remaining parent compound (<10% degradation indicates robustness) .
  • Matrix Effects: Spike into plasma or liver microsomes; extract and quantify recovery rates (>85% suggests low matrix interference) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 6-methyl with chloro or methoxy groups) and compare activities .
  • Enzyme Assays: Test against kinases or cytochrome P450 isoforms (IC50 determination via fluorescence polarization). Use positive controls (e.g., staurosporine) .
  • Molecular Docking: Align with crystallographic data (e.g., PDB IDs 3ERT or 4X5L) to predict binding modes. Validate mutagenesis (e.g., Thr338Ala in target proteins) .

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